N-(3-chloro-4-methylphenyl)-3-nitrobenzamide
Overview
Description
N-(3-chloro-4-methylphenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a chloro-methylphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(3-chloro-4-methylphenyl)-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products:
Reduction: N-(3-chloro-4-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3-chloro-4-carboxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is also explored for its use in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the development of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential biochemical pathways .
Comparison with Similar Compounds
- N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-2-methylpentanamide
Comparison: N-(3-chloro-4-methylphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a chloro-methylphenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-11(8-13(9)15)16-14(18)10-3-2-4-12(7-10)17(19)20/h2-8H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVXZNUBQMBYIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034999 | |
Record name | N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73544-86-2 | |
Record name | N-(3-Chloro-4-methylphenyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-CHLORO-4'-METHYL-3-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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